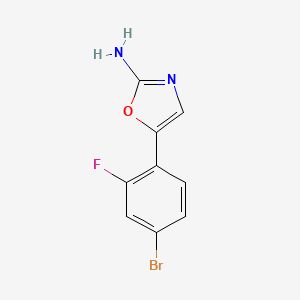

5-(4-Bromo-2-fluorophenyl)oxazol-2-amine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H6BrFN2O |

|---|---|

分子量 |

257.06 g/mol |

IUPAC 名称 |

5-(4-bromo-2-fluorophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI 键 |

VNEMOSLOBIEUIA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Br)F)C2=CN=C(O2)N |

产品来源 |

United States |

Overview of Oxazole Derivatives in Contemporary Chemical Research

Oxazole (B20620), a five-membered aromatic ring containing both an oxygen and a nitrogen atom, is a cornerstone of heterocyclic chemistry. mdpi.com Derivatives of this scaffold are of immense interest due to their wide-ranging biological activities and their utility as versatile synthetic intermediates. researchgate.net The unique electronic and structural properties of the oxazole ring allow it to interact with various enzymes and biological receptors, making it a frequent component in the design of new drugs. researchgate.net

The significance of oxazoles is underscored by their presence in numerous natural products and synthetic pharmaceuticals that exhibit activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.net Consequently, the development of synthetic methodologies to access diverse oxazole derivatives remains an active and important area of contemporary chemical research.

| Activity | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth. |

| Anticancer | Cytotoxic effects against various cancer cell lines. researchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. |

| Antiviral | Inhibition of viral replication and activity. |

Structural Features and Chemical Versatility of Oxazole 2 Amines

The oxazole-2-amine scaffold is characterized by an oxazole (B20620) ring substituted with an amino group (-NH2) at the C2 position. This particular arrangement confers distinct chemical properties. The amino group is a key functional handle, allowing for a wide range of chemical modifications, such as acylation, alkylation, and participation in coupling reactions. These transformations enable the synthesis of large libraries of compounds for biological screening.

Furthermore, the oxazole-2-amine moiety is considered a bioisostere of the well-known 2-aminothiazole (B372263) scaffold, a core structure in many established drugs. This principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design to modulate a compound's activity, selectivity, and pharmacokinetic profile. The synthesis of 5-aryl substituted oxazol-2-amines can often be achieved through the condensation of an appropriately substituted α-bromoacetophenone with urea (B33335).

Rationale for Specific Investigation of Halogenated Phenyl Substituted Oxazol 2 Amines

The introduction of halogen atoms, such as fluorine and bromine, onto a phenyl ring is a deliberate and strategic decision in medicinal chemistry. Halogens can profoundly influence a molecule's properties in several beneficial ways.

Modulation of Physicochemical Properties : Fluorine, being the most electronegative element, can alter the acidity (pKa) of nearby functional groups and form strong hydrogen bonds, which can enhance binding affinity to a biological target. researchgate.net Both fluorine and bromine increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. mdpi.comnih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. mdpi.com Substituting a metabolically vulnerable hydrogen atom with fluorine can block this oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.netmdpi.com

Binding Interactions : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to higher binding potency.

Synthetic Utility : The bromo-substituent provides a reactive site for further chemical elaboration through metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), allowing for the creation of diverse analogs. nih.gov

The specific 4-bromo-2-fluoro substitution pattern is thus investigated to synergistically leverage these effects to optimize the pharmacological profile of the oxazole-2-amine scaffold.

Contextualizing 5 4 Bromo 2 Fluorophenyl Oxazol 2 Amine Within Chemical Synthesis and Exploration

The compound 5-(4-Bromo-2-fluorophenyl)oxazol-2-amine serves as a quintessential building block in synthetic and medicinal chemistry. Its synthesis is conceptually straightforward, typically involving the reaction of 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one with urea (B33335). This reaction provides a direct route to the core heterocyclic structure.

Once synthesized, this compound is not typically an endpoint but rather a versatile intermediate. Chemical exploration proceeds in two primary directions:

Modification of the 2-amino group : The primary amine can be reacted with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a diverse library of amide, sulfonamide, and urea derivatives, respectively.

Cross-coupling at the bromo-position : The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, enabling extensive exploration of the chemical space around the core scaffold.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrFN2O |

| Molecular Weight | 257.06 g/mol |

| IUPAC Name | 5-(4-Bromo-2-fluorophenyl)-1,3-oxazol-2-amine |

| Core Scaffold | Oxazole-2-amine |

| Key Substituents | 4-Bromo-2-fluorophenyl group at C5 |

Aims and Scope of Academic Research on 5 4 Bromo 2 Fluorophenyl Oxazol 2 Amine

Retrosynthetic Analysis of the this compound Molecular Structure

A retrosynthetic analysis of this compound identifies two primary building blocks: a substituted aromatic component and a fragment that will form the 2-aminooxazole ring. The most common and effective disconnection is at the C-C bond between the phenyl ring and the oxazole (B20620) ring, and within the oxazole ring itself, consistent with established synthetic routes like the Hantzsch synthesis or variations thereof.

This leads to two key precursors:

A 4-bromo-2-fluorophenyl derivative, typically an α-haloketone.

A small, nitrogen-containing molecule to provide the N2 and C2 atoms of the oxazole ring, such as urea (B33335) or cyanamide (B42294) .

The most logical synthetic pathway involves the condensation of an α-haloketone derived from 4-bromo-2-fluoroacetophenone (B1343234) with a nucleophilic amine source like urea. This approach is a variation of the Hantzsch thiazole (B1198619) synthesis, adapted for oxazoles. Therefore, the retrosynthesis can be visualized as follows:

Target Molecule: this compound Disconnect: C5-N1 and C2-O1 bonds of the oxazole ring. Precursors: 2-Halo-1-(4-bromo-2-fluorophenyl)ethan-1-one and Urea (or a related derivative).

Further disconnection of the α-haloketone precursor points to 1-(4-bromo-2-fluorophenyl)ethan-1-one, which can be synthesized from a suitably substituted fluorobenzene (B45895) derivative.

Synthesis of 4-Bromo-2-fluorophenyl Building Blocks

The synthesis of the key aromatic precursor requires the strategic introduction of substituents onto a fluorobenzene ring. The directing effects of the fluorine atom play a crucial role in determining the regioselectivity of subsequent reactions.

Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. Direct bromination of fluorobenzene typically yields a mixture of 2-bromofluorobenzene and 4-bromofluorobenzene. To achieve the desired 4-bromo-2-fluoro substitution pattern, a multi-step approach starting from a different precursor is often more efficient.

A common strategy involves starting with an aniline (B41778) derivative where the directing effects can be controlled more precisely. For instance, starting with 2-fluoroaniline, the amino group strongly directs electrophiles to the para position.

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Purpose |

| 1 | 2-Fluoroaniline | Acetic Anhydride (B1165640) | - | 2-Fluoroacetanilide | Protection of the amine group |

| 2 | 2-Fluoroacetanilide | Bromine | Acetic Acid | 4-Bromo-2-fluoroacetanilide | Regioselective bromination para to the activating acetamido group |

| 3 | 4-Bromo-2-fluoroacetanilide | HCl / H₂O | Heat | 4-Bromo-2-fluoroaniline | Deprotection of the amine |

| 4 | 4-Bromo-2-fluoroaniline | NaNO₂, HBr | CuBr | 1,4-Dibromo-2-fluorobenzene (B72686) | Sandmeyer reaction to replace the amino group with bromine |

This sequence ensures the correct placement of the bromo and fluoro substituents.

With the correctly substituted aromatic ring in hand, the next step is to introduce a functional group that can be converted into the ketone necessary for the oxazole synthesis. A Friedel-Crafts acylation is a standard method for this transformation. Starting from 1-bromo-3-fluorobenzene (B1666201) (which can be synthesized via diazotization of 3-fluoroaniline (B1664137) followed by a Sandmeyer reaction with CuBr), acylation can be directed to the 4-position.

However, a more direct route involves the Grignard reaction. Starting from 1,4-dibromo-2-fluorobenzene, a selective metal-halogen exchange can be performed, followed by reaction with an acetylating agent.

| Reaction | Starting Material | Reagents | Intermediate/Product | Description |

| Friedel-Crafts Acylation | 1-Bromo-3-fluorobenzene | Acetyl chloride, AlCl₃ | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | The fluorine and bromine atoms direct the incoming acyl group. |

| Grignard Reaction | 1,4-Dibromo-2-fluorobenzene | 1. Mg or n-BuLi 2. Acetonitrile or Acetyl Chloride | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | Selective metal-halogen exchange at the more reactive bromine at C4, followed by quenching with an electrophile. |

The product of these reactions, 1-(4-bromo-2-fluorophenyl)ethan-1-one, is the direct precursor to the α-haloketone intermediate.

Preparation of Oxazole-2-amine Ring Precursors

The final stage of the synthesis involves the construction of the 2-aminooxazole ring through a cyclocondensation reaction.

The synthesis of the required α-haloketone is typically achieved through the direct halogenation of the corresponding ketone. wikipedia.org The methyl group of 1-(4-bromo-2-fluorophenyl)ethan-1-one is activated by the adjacent carbonyl and can be readily halogenated.

Common reagents for this transformation include:

Bromine (Br₂) in a suitable solvent like acetic acid or methanol.

N-Bromosuccinimide (NBS) , often used with a radical initiator for a milder reaction.

Copper(II) bromide (CuBr₂) , which can serve as both a catalyst and bromine source.

The reaction yields 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one, a key bifunctional intermediate with two electrophilic sites ready for reaction. wikipedia.org

The classic and most direct method for forming the 2-aminooxazole ring from an α-haloketone is the Hantzsch synthesis, which involves reaction with urea. acs.orgnih.gov The mechanism involves the nucleophilic attack of a nitrogen atom from urea onto the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization where the other nitrogen attacks the carbonyl carbon, and a final dehydration step yields the aromatic oxazole ring.

Alternative reagents that can be used for this cyclization include:

Cyanamide (H₂NCN): Reacts with α-hydroxyketones to form 2-aminooxazoles. google.com The α-haloketone can be converted to the α-hydroxyketone in situ or in a separate step.

Substituted Ureas/Thioureas: While thioureas lead to 2-aminothiazoles, N-substituted ureas can be used, although reactions can be less efficient than with urea itself. acs.org

The reaction is typically carried out in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF) and may be heated to facilitate the reaction.

| Step | Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Cyclocondensation | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | Urea | Ethanol or DMF | Heat | This compound |

This final cyclization step assembles the precursors into the desired complex heterocyclic product.

Direct Synthesis Routes to this compound

Direct synthetic strategies for this compound focus on efficiently assembling the final structure from readily available starting materials. These methods include classical cyclization reactions, modern catalytic cross-couplings, and innovative one-pot multi-component reactions.

Cyclocondensation reactions represent a foundational approach to synthesizing the oxazole nucleus. The most relevant method is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor. wikipedia.orgsynarchive.com

To produce this compound via this route, a key intermediate required is a 2-(acylamino)-1-(4-bromo-2-fluorophenyl)ethan-1-one. To incorporate the 2-amino group, the acylating agent can be cyanamide or a protected amine equivalent. The synthesis begins with the appropriate α-haloketone, namely 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one. This precursor reacts with an amine source (e.g., from cyanamide) to form the 2-amino-ketone, which is then acylated and cyclized.

The final step is dehydration, which is typically promoted by a strong acid catalyst such as sulfuric acid or polyphosphoric acid, leading to the formation of the aromatic oxazole ring. wikipedia.org Modifications of this method, such as using trifluoroacetic anhydride as the cyclodehydrating agent, have also been reported and can be applied. wikiwand.com

Plausible Robinson-Gabriel Pathway:

Precursor Synthesis: Reaction of 1-(4-bromo-2-fluorophenyl)ethan-1-one with a brominating agent to yield 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one.

Amine Installation: The resulting α-bromoketone is reacted with a nitrogen source, such as urea or cyanamide, to form the 2-acylamino-ketone intermediate.

Cyclodehydration: The intermediate is treated with a dehydrating agent (e.g., H₂SO₄) to facilitate the intramolecular cyclization and aromatization to yield the final product.

A more modern and highly versatile approach involves the formation of the phenyl-oxazole bond via palladium-catalyzed direct C-H arylation. This strategy commences with a pre-formed oxazol-2-amine core, and the 4-bromo-2-fluorophenyl group is introduced at the C-5 position of the ring. This method avoids the often harsh conditions of classical cyclizations and offers high regioselectivity. nih.gov

The reaction typically couples oxazol-2-amine with an aryl halide, such as 1,4-dibromo-2-fluorobenzene or 4-bromo-2-fluoroiodobenzene. The selectivity of the arylation at the C-5 position over the C-2 position is a critical challenge that can be controlled by the careful selection of ligands, solvents, and bases. nih.govbeilstein-journals.org Research has shown that C-5 arylation is generally favored in polar aprotic solvents. nih.govnih.gov

Typical Reaction Components:

Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used precursor.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for catalytic activity and selectivity.

Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA) typically favor C-5 substitution. nih.gov

Multi-component reactions (MCRs) offer a highly efficient route by combining three or more starting materials in a single step to form the final product, minimizing waste and purification steps. rsc.org For the synthesis of this compound, a hypothetical MCR could be designed involving 4-bromo-2-fluorobenzaldehyde, a source for the 2-amino group (like cyanamide), and a component that provides the remaining C4-N fragment of the oxazole ring.

While a specific, established MCR for this exact molecule is not widely documented, the principles of oxazole synthesis allow for the design of such a convergent approach. For instance, a reaction could involve the condensation of the aldehyde with cyanamide and an isocyanide derivative under catalytic conditions to assemble the 2-amino-5-aryloxazole core in one pot. The efficiency of MCRs often depends on finding reaction conditions where all intermediate steps proceed smoothly without the isolation of intermediates.

Optimization of Synthetic Conditions and Yield Enhancements

Optimizing the synthesis of this compound is essential for its practical application. This involves the systematic study of reaction parameters to maximize yield, minimize side products, and ensure reproducibility.

The choice of solvent and reaction temperature has a profound impact on the outcome of synthetic routes, particularly in palladium-catalyzed reactions.

Solvent Effects: In the direct C-H arylation of oxazoles, solvent polarity is a key determinant of regioselectivity. Polar aprotic solvents like DMF tend to favor arylation at the C-5 position, whereas non-polar solvents such as toluene (B28343) or dioxane can promote C-2 arylation. nih.govbeilstein-journals.org The use of "green" solvents like diethyl carbonate has also been explored to develop more environmentally benign processes. beilstein-journals.org For cyclocondensation reactions, the solvent must be stable to strong acids and high temperatures.

Temperature Control: Reaction temperature influences reaction rates and, in some cases, selectivity. High temperatures are often required for direct C-H activation and for classical dehydration steps in the Robinson-Gabriel synthesis. Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles by ensuring rapid and uniform heating. rsc.org

Table 1: Effect of Solvents on Regioselectivity in Direct Arylation of Oxazole

| Solvent | Solvent Type | Preferred Position of Arylation | Reference |

|---|---|---|---|

| DMF, DMA | Polar Aprotic | C-5 | nih.govnih.gov |

| Toluene, Dioxane | Non-Polar | C-2 | beilstein-journals.org |

| Diethyl Carbonate | Polar Aprotic (Green) | C-2 / C-5 (Ligand Dependent) | beilstein-journals.org |

| Water | Polar Protic | C-5 (with specific catalysts) | mdpi.com |

In palladium-catalyzed cross-coupling reactions, the catalyst system—comprising a palladium source and a ligand—is the most critical factor influencing efficiency and selectivity.

Catalyst Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes. researchgate.net In some cases, copper(I) salts are used as co-catalysts, particularly in couplings involving aryl iodides. beilstein-journals.org

Ligand Effects: The ligand stabilizes the palladium center and modulates its reactivity. For C-5 direct arylation of oxazoles, bulky, electron-rich monodentate phosphine ligands (e.g., biaryl phosphines like RuPhos, XPhos) or specific bidentate phosphine ligands (e.g., dppb) are often essential. beilstein-journals.orgresearchgate.net The choice of ligand can dramatically alter the preferred site of reaction, allowing for selective synthesis of either the C-5 or C-2 arylated isomer. nih.gov Phosphine-free systems have also been developed, typically using a palladium salt with a specific base and solvent combination to achieve selectivity. researchgate.net

Table 2: Common Catalyst and Ligand Systems for Direct Arylation of Oxazoles

| Palladium Source | Ligand | Typical Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ | CataCXium® A, RuPhos | C-5 Arylation with Aryl Bromides | beilstein-journals.org |

| Pd(OAc)₂ | Tris(o-tolyl)phosphine (P(o-tol)₃) | C-5 Arylation | nih.gov |

| PdCl(C₃H₅)(dppb) | dppb (1,4-bis(diphenylphosphino)butane) | C-2 Arylation with Aryl Bromides | beilstein-journals.org |

| Pd(OAc)₂ | None (Ligandless) | C-5 Arylation (with KOAc in Anisole) | nih.govresearchgate.net |

| Ni(OTf)₂ | dcype (1,2-bis(dicyclohexylphosphino)ethane) | Nickel-catalyzed C-H Arylation | mdpi.com |

Reaction Kinetics and Pathway Studies

Detailed reaction kinetics and pathway studies for the synthesis of this compound have not been specifically reported in the available scientific literature. However, insights can be drawn from studies of similar Hantzsch-type syntheses of oxazoles and other heterocyclic compounds. The rate of the cyclocondensation reaction is generally influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the catalyst or base used.

The reaction mechanism is believed to proceed through an initial nucleophilic attack of the nitrogen atom of cyanamide on the carbonyl carbon of the α-chloroketone, forming a tetrahedral intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the cyanamide derivative attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the oxazole ring. The final step involves dehydration to yield the aromatic 2-aminooxazole.

Kinetic studies of analogous reactions often reveal that the initial nucleophilic addition is the rate-determining step. The reaction rate can be significantly influenced by the electrophilicity of the carbonyl carbon in the α-haloketone and the nucleophilicity of the amine. The presence of electron-withdrawing groups on the phenyl ring of the α-haloketone would be expected to increase the reaction rate by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups would likely decrease the rate.

Table 1: Hypothetical Kinetic Parameters for the Synthesis of this compound

| Parameter | Hypothesized Influence | Rationale |

|---|---|---|

| Reactant Concentration | Higher concentrations of both reactants would increase the reaction rate. | Based on the principles of collision theory, a higher concentration leads to more frequent molecular collisions. |

| Temperature | Increasing the temperature would increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed, as described by the Arrhenius equation. |

| Solvent Polarity | A polar aprotic solvent may be optimal. | Can solvate the charged intermediates, stabilizing them and facilitating the reaction, without interfering with the nucleophile. |

| Base Strength | A moderately strong base is likely required. | To facilitate the deprotonation of cyanamide, increasing its nucleophilicity, without causing side reactions. |

Pathway studies, often conducted using techniques such as isotopic labeling and computational modeling, could further elucidate the precise mechanism. For instance, using 15N-labeled cyanamide would allow for the tracking of the nitrogen atoms throughout the reaction, confirming their final positions in the oxazole ring. Computational studies, such as Density Functional Theory (DFT) calculations, could model the transition states and intermediates, providing valuable information on the energy barriers of different potential pathways.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing. researchgate.net While specific green synthetic routes for this compound are not documented, general strategies for greening the synthesis of oxazoles can be considered.

The choice of solvent is another critical aspect of green chemistry. mdpi.com Traditional organic solvents are often volatile, flammable, and toxic. The development of synthetic methods that utilize greener solvents, such as water, ionic liquids, or deep eutectic solvents, would significantly improve the environmental profile of the synthesis. mdpi.comfrontiersin.org Microwave-assisted organic synthesis is another green technique that could be applied. rasayanjournal.co.in Microwave irradiation can often lead to shorter reaction times, higher yields, and increased product purity, all of which contribute to a more sustainable process. rasayanjournal.co.in

Table 2: Application of Green Chemistry Principles to the Hypothetical Synthesis

| Green Chemistry Principle | Potential Application in the Synthesis | Benefit |

|---|---|---|

| Waste Prevention | Optimizing reaction conditions for maximum yield and selectivity. | Reduces the generation of byproducts and unreacted starting materials. |

| Atom Economy | Designing the synthesis to maximize the incorporation of reactant atoms into the final product. | Minimizes the amount of waste generated per unit of product. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents. mdpi.com | Reduces toxicity, flammability, and environmental pollution. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or mechanochemistry (ball milling). rasayanjournal.co.in | Reduces energy consumption and can lead to faster reactions. |

| Use of Catalysis | Employing a recyclable catalyst for the cyclocondensation step. | Avoids the use of stoichiometric reagents and reduces waste. |

| Reduce Derivatives | Developing a one-pot synthesis from readily available starting materials. | Minimizes the number of synthetic steps, reducing reagent use and waste generation. |

Furthermore, exploring one-pot synthetic strategies, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. The development of such a process for the synthesis of this compound from basic precursors would be a significant step towards a more sustainable manufacturing route.

Reactions at the Oxazole Nitrogen Atoms (e.g., N-alkylation, N-acylation)

The 2-aminooxazole scaffold contains two nitrogen atoms: the endocyclic (ring) nitrogen at position 3 and the exocyclic amino nitrogen at position 2. The reactivity of these sites towards electrophiles like alkylating and acylating agents is determined by their relative nucleophilicity and steric accessibility.

Spectroscopic and physicochemical studies have shown that the acylation of substituted 2-aminooxazoles typically occurs at the more nucleophilic exocyclic nitrogen atom. scribd.com However, alkylation with reactive agents such as methyl iodide or dimethyl sulfate (B86663) has been reported to occur at the endocyclic nitrogen atom for certain 2-aminobenzoxazoles. scribd.com This regioselectivity can be influenced by the specific substrate, the nature of the electrophile, and the reaction conditions. For this compound, direct alkylation on the endocyclic nitrogen would likely require harsh conditions and might proceed in lower yields compared to reactions at the exocyclic amine. The choice of base and solvent can also play a crucial role in directing the regioselectivity of such reactions. beilstein-journals.org

Reactivity of the Exocyclic Amino Group (e.g., acylation, carbamoylation, imine formation)

The primary amino group at the C-2 position of the oxazole ring is a key site for derivatization due to its high nucleophilicity. This functional group readily participates in a variety of classical amine reactions, allowing for the introduction of diverse substituents.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides proceeds efficiently to form the corresponding N-(oxazol-2-yl)amides. These reactions typically occur under basic conditions to neutralize the acid byproduct. Studies on related 2-aminooxazole and 2-aminobenzothiazole (B30445) structures confirm that acylation happens exclusively at the exocyclic nitrogen. scribd.comnih.gov

Carbamoylation: Treatment with isocyanates provides a direct route to N-(oxazol-2-yl)urea derivatives. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate.

Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions can yield the corresponding imines (Schiff bases). This transformation is typically reversible and often requires acid or base catalysis and the removal of water to drive the reaction to completion.

The table below summarizes these potential transformations for this compound.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | N-(5-(4-Bromo-2-fluorophenyl)oxazol-2-yl)acetamide |

| Carbamoylation | Phenyl Isocyanate | 1-(5-(4-Bromo-2-fluorophenyl)oxazol-2-yl)-3-phenylurea |

| Imine Formation | Benzaldehyde | N-Benzylidene-5-(4-bromo-2-fluorophenyl)oxazol-2-amine |

Transformations Involving the Bromo Substituent

The bromine atom on the phenyl ring is an exceptionally versatile handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira) for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The bromo substituent of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.govacs.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a drawback. organic-chemistry.orgwikipedia.orglibretexts.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. organic-chemistry.org This method is highly effective for the vinylation of aryl halides. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes. organic-chemistry.orglibretexts.org The reaction is typically co-catalyzed by copper(I) salts. libretexts.org

The following table outlines the expected outcomes of applying these reactions to this compound.

| Coupling Reaction | Coupling Partner Example | Catalyst/Conditions (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 5-(2-Fluoro-[1,1'-biphenyl]-4-yl)oxazol-2-amine |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl, Toluene | 5-(2-Fluoro-4-vinylphenyl)oxazol-2-amine |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF | 5-(2-Fluoro-4-styrylphenyl)oxazol-2-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 5-(2-Fluoro-4-(phenylethynyl)phenyl)oxazol-2-amine |

Nucleophilic Displacement of Bromine

Direct nucleophilic displacement of bromine from an unactivated aryl ring is generally challenging. Unlike in SNAr reactions, where strong electron-withdrawing groups are necessary to stabilize the intermediate Meisenheimer complex, the electronic environment of the 4-bromo-2-fluorophenyl ring does not sufficiently activate the bromine for displacement by common nucleophiles under standard conditions. Kinetic studies on bromopolyfluoroaromatic compounds show that while displacement can occur, it often competes with displacement of the more reactive fluorine atom and requires forcing conditions. rsc.org Consequently, palladium-catalyzed cross-coupling reactions are the preferred method for functionalizing the C-Br bond.

Reactivity of the Fluoro Substituent

Potential for Nucleophilic Aromatic Substitution (SNAr)

The carbon-fluorine bond is strong, but fluoride (B91410) is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, provided the aromatic ring is sufficiently electron-deficient. The rate-determining step in SNAr is the initial attack by the nucleophile to form a negatively charged Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the reaction's success.

In this compound, the fluorine atom is ortho to the oxazole-substituted carbon. The oxazole ring is considered to be electron-withdrawing, which should, in principle, activate the ortho position towards nucleophilic attack. However, the effect may not be as potent as that of a nitro or cyano group. Therefore, the compound is likely to be classified as a "non-activated" or weakly activated aryl fluoride. rsc.orgnii.ac.jp

Reactions of such non-activated fluoroarenes are challenging and often require harsh conditions (high temperatures, strong bases) or specialized catalytic systems. nii.ac.jpnih.gov For instance, ruthenium-catalyzed SNAr reactions have been developed to aminate non-activated fluoroarenes. nii.ac.jp While direct SNAr on this substrate is plausible with strong nucleophiles and forcing conditions, it would likely compete with other reactive sites on the molecule. The development of mild, selective methods for SNAr on such substrates remains an active area of research. rsc.orgnih.gov

Influence of Fluorine on Aromatic Ring Reactivity

The presence of a fluorine atom at the C2 position of the phenyl ring in this compound is anticipated to exert a significant influence on the ring's reactivity. Fluorine, being the most electronegative element, exhibits a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the π-system.

Table 1: Predicted Electronic Effects of Substituents on the Phenyl Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

| Fluorine | C2 | Strong | Weak | Deactivating | ortho, para-directing |

| Bromine | C4 | Moderate | Weak | Deactivating | ortho, para-directing |

| Oxazol-2-amine | C5 (of phenyl) | Weakly withdrawing | - | Deactivating | meta-directing (relative to its position) |

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) reactions on the phenyl ring of this compound would be governed by the combined directing effects of the fluorine, bromine, and oxazol-2-amine substituents. Both fluorine and bromine are ortho, para-directors, while the oxazole group, attached via its C5 atom, is generally considered to be an electron-withdrawing group and thus a meta-director relative to its point of attachment.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Phenyl Ring | Influence of Fluorine (at C2) | Influence of Bromine (at C4) | Influence of Oxazole (at C5) | Predicted Outcome |

| C3 | ortho (activating) | ortho (activating) | meta (deactivating) | Potentially favored site, but sterically hindered. |

| C6 | meta (deactivating) | meta (deactivating) | ortho (deactivating) | Highly disfavored site. |

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring is a relatively stable aromatic heterocycle, but it can undergo ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles, acids, or bases, or upon photochemical irradiation. The 2-amino group on the oxazole ring in this compound would influence its reactivity. This amino group can be protonated under acidic conditions, which may facilitate nucleophilic attack and subsequent ring cleavage.

While no specific studies on the ring-opening of this compound have been reported, analogous 2-aminooxazole structures have been shown to undergo rearrangements, such as the Dimroth rearrangement, under basic conditions. Such a rearrangement in the target molecule would involve the opening of the oxazole ring and its re-closure to form an isomeric heterocyclic system.

Synthesis of Dimeric and Polymeric Structures Utilizing this compound as a Monomer

The bifunctional nature of this compound, possessing both an amino group and an aryl bromide, makes it a potential candidate as a monomer for the synthesis of dimeric and polymeric structures. The amino group can participate in reactions such as amide bond formation or nucleophilic substitution. The aryl bromide can undergo a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.

For instance, a palladium-catalyzed self-coupling reaction could potentially lead to the formation of a dimeric structure. Alternatively, co-polymerization with a suitable di-functional monomer could yield a variety of polymers with potentially interesting electronic or material properties. The specific reaction conditions would dictate the type of linkage formed and the resulting macromolecular architecture. However, it must be reiterated that these are theoretical possibilities, as no such synthesis utilizing this compound has been documented in the scientific literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A full NMR characterization of this compound would provide crucial insights into its electronic environment and connectivity.

Detailed ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shift Analysis

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromofluorophenyl ring and the oxazole ring, as well as a signal for the amine protons. The coupling patterns and chemical shifts would be indicative of their relative positions. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, with their chemical shifts influenced by the electronegativity of adjacent atoms (bromine, fluorine, oxygen, and nitrogen).

The ¹⁹F NMR spectrum would be particularly informative, showing a singlet for the single fluorine atom, with its chemical shift providing information about the electronic environment of the phenyl ring. Furthermore, ¹⁵N NMR, although less commonly performed due to lower natural abundance and sensitivity, would offer direct information about the nitrogen environments in the oxazole ring and the amine group.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets |

| ¹H (Oxazole) | 6.5 - 7.5 | Singlet |

| ¹H (Amine) | 5.0 - 7.0 | Broad Singlet |

| ¹³C (Aromatic) | 110 - 165 | |

| ¹³C (Oxazole) | 120 - 160 | |

| ¹⁹F | -100 to -130 | Singlet |

| ¹⁵N (Oxazole) | 100 - 200 | |

| ¹⁵N (Amine) | 0 - 50 |

Note: These are generalized predicted ranges and actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting the bromofluorophenyl ring to the oxazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the molecule.

Solid-State NMR for Polymorphism and Crystal Packing Insights

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful technique to probe these differences. By analyzing the chemical shifts and line widths in the solid state, researchers could gain insights into the local molecular environment and packing arrangements within the crystal lattice, which are averaged out in solution-state NMR.

Single-Crystal X-ray Diffraction Studies

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, allowing for a detailed analysis of the molecule's conformation and the interactions that govern its crystal packing.

Determination of Molecular Conformation and Bond Parameters

A successful crystallographic study would yield precise measurements of all bond lengths and angles within the this compound molecule. This data would allow for the confirmation of the planar nature of the oxazole ring and the determination of the torsional angle between the phenyl ring and the oxazole ring, which is a critical conformational parameter.

Table 2: Hypothetical Bond Parameter Data from X-ray Diffraction

| Bond/Angle | Expected Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (oxazole) Bond Length | ~1.30 - 1.38 Å |

| C=N (oxazole) Bond Length | ~1.30 - 1.35 Å |

| C-O (oxazole) Bond Length | ~1.36 - 1.38 Å |

| Phenyl-Oxazole Torsion Angle | Variable |

Note: These are generalized expected values based on similar structures.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-stacking)

The crystal packing of this compound would likely be stabilized by a variety of non-covalent interactions. X-ray diffraction data would enable the detailed analysis of:

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as acceptors, potentially leading to the formation of dimers or extended networks.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could engage in halogen bonding with electron-rich atoms like nitrogen or oxygen on neighboring molecules.

π-stacking: The aromatic phenyl and oxazole rings could participate in π-stacking interactions, further stabilizing the crystal structure.

Crystal Packing Arrangements and Supramolecular Assembly

The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom within the oxazole ring acts as an acceptor. This combination strongly suggests the formation of intermolecular N-H···N hydrogen bonds. As seen in the crystal structure of analogous compounds like 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, these interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly contributing to the stability of the crystal lattice. nih.gov

Furthermore, the presence of fluorine and bromine atoms introduces the possibility of halogen bonding (C-Br···N or C-Br···O) and other weak interactions like C-H···F and C-H···O hydrogen bonds. The aromatic phenyl and oxazole rings are expected to participate in π-π stacking interactions, further stabilizing the crystal packing. The interplay of these varied intermolecular forces—from strong hydrogen bonds to weaker van der Waals forces—defines the specific packing motif and ultimately influences the material's physical properties, such as melting point and solubility. Analysis of various bioactive oxazoles has highlighted the importance of a hierarchy of these weak interactions in defining the crystal architecture. nih.gov

Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | N-H (amine) | N (oxazole) | Chains, Dimers |

| Halogen Bond | C-Br | N (oxazole), O (oxazole) | Directional contacts |

| Weak H-Bond | C-H (aromatic) | F, O (oxazole) | Network stabilization |

| π-π Stacking | Phenyl Ring | Oxazole Ring / Phenyl Ring | Offset or sandwich arrangements |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish the molecular formula from other possibilities with the same nominal mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in the confirmation of the structure.

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is a key data point. Fragmentation analysis, typically performed using techniques like Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), provides structural information. The fragmentation of related 2-amino-oxadiazoles and other heterocyclic systems suggests that common fragmentation pathways would involve the cleavage of the oxazole ring, loss of small neutral molecules like CO and HCN, and cleavage of the bond connecting the phenyl ring to the oxazole ring. nih.gov

Table 2: Predicted HRMS Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (m/z) | Potential Major Fragments |

| [M]⁺ | C₉H₆BrFN₂O | 255.9647 | [M-CO]⁺, [M-HCN]⁺, [C₇H₄BrF]⁺ |

| [M+H]⁺ | C₉H₇BrFN₂O | 256.9725 | [M+H-CO]⁺, [M+H-H₂CN₂]⁺, [C₇H₅BrF]⁺ |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves to identify the functional groups present in this compound and probe its conformational state.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching will be observed just above 3000 cm⁻¹. The region between 1500 and 1700 cm⁻¹ will be complex, featuring C=N and C=C stretching vibrations from the oxazole and phenyl rings. The C-O-C stretching of the oxazole ring typically appears in the 1000-1250 cm⁻¹ range. Finally, the C-F and C-Br stretching vibrations are expected at lower wavenumbers, generally in the 1000-1200 cm⁻¹ and 500-650 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the rings are particularly Raman-active. The C-Br bond, being highly polarizable, is also expected to give a noticeable Raman signal at low frequencies.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Notes |

| N-H Stretch (amine) | 3300 - 3500 | Weak | Sharp, medium intensity bands |

| Aromatic C-H Stretch | 3000 - 3100 | Strong | |

| C=N Stretch (oxazole) | 1620 - 1680 | Medium | Coupled with C=C stretch |

| C=C Stretch (aromatic) | 1450 - 1600 | Strong | Multiple bands expected |

| C-O-C Stretch (oxazole) | 1000 - 1250 | Medium | |

| C-F Stretch | 1000 - 1200 | Weak | |

| C-Br Stretch | 500 - 650 | Strong |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic properties of this compound can be investigated using UV-Visible absorption and fluorescence spectroscopy. The molecule possesses a conjugated system comprising the phenyl and oxazole rings, which is expected to give rise to absorption bands in the UV region.

UV-Visible Absorption: The absorption spectrum is predicted to be dominated by π → π* electronic transitions. Typically, substituted phenyl-oxazole systems exhibit strong absorption maxima (λmax) in the 250-350 nm range. The exact position and intensity of these bands are influenced by the substitution pattern on the phenyl ring (bromo and fluoro groups) and the nature of the solvent.

Fluorescence Spectroscopy: Upon excitation at its absorption wavelength, the molecule may exhibit fluorescence. The emission spectrum is expected to be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment. In some related heterocyclic compounds, phenomena such as aggregation-induced emission or dual fluorescence have been observed, often linked to molecular aggregation or specific intermolecular interactions in the excited state. nih.govnih.gov

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Range | Associated Electronic Transition |

| Absorption λmax | 250 - 350 nm | π → π |

| Emission λmax | 350 - 450 nm | π → π |

| Stokes Shift | 50 - 100 nm | Energy loss post-excitation |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

The parent molecule, this compound, is achiral. However, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become relevant for the study of its chiral derivatives.

Chirality could be introduced into the molecule through several synthetic strategies, for example, by attaching a chiral substituent to the amine group or by synthesizing a derivative that exhibits atropisomerism due to restricted rotation around a single bond. The synthesis of chiral oxazoline (B21484) ligands from amino acids or other chiral precursors is a well-established field. researchgate.netnih.gov

Once a chiral derivative is synthesized and its enantiomers are resolved, CD spectroscopy can be employed. This technique measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer and is highly sensitive to its three-dimensional structure. By comparing the experimental CD spectrum with theoretical spectra generated from time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the chiral centers can be confidently assigned. nih.gov This combination of synthesis, resolution, and spectroscopic analysis is a powerful methodology for the development and characterization of new chiral compounds based on the oxazole scaffold.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic makeup of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich 2-aminooxazole ring system, while the LUMO is likely distributed across the bromofluorophenyl ring. The introduction of phenyl groups into an oxazole ring has been shown to decrease the HOMO-LUMO energy gap, suggesting an increase in reactivity. researchgate.net Theoretical calculations, typically using DFT with a basis set like B3LYP/6-311++G(d,p), can precisely determine these energy levels. irjweb.com

Table 1: Theoretical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: These values are illustrative and based on typical DFT calculations for structurally related phenyl-substituted oxazole derivatives. researchgate.netajchem-a.com

The distribution of electron density within a molecule is inherently uneven due to the varying electronegativity of its constituent atoms. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the electron density surface of the molecule. irjweb.com

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the fluorine atom on the phenyl ring, as these are highly electronegative. The hydrogen atoms of the amine group would exhibit a positive potential. nahrainuniv.edu.iq

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication |

| Oxazole Ring (O, N atoms) | Negative (Red) | Site for electrophilic attack |

| Amino Group (-NH2) Hydrogens | Positive (Blue) | Site for nucleophilic attack |

| Bromine and Fluorine Atoms | Negative (Yellow/Red) | High electron density |

| Phenyl Ring Hydrogens | Slightly Positive (Green/Blue) | Moderate electron deficiency |

Note: The features described are qualitative predictions based on the general principles of MEP analysis for similar heterocyclic compounds. irjweb.comresearchgate.net

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netmdpi.com The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the carbon atoms in the phenyl ring attached to the electronegative fluorine and bromine atoms would exhibit distinct chemical shifts. Similarly, the protons of the amino group and the phenyl ring would have characteristic predicted resonances.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. researchgate.net The calculations can determine the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. The primary electronic transitions for this compound are expected to be π → π* transitions involving the conjugated system of the phenyl and oxazole rings.

Table 3: Theoretically Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value |

| ¹H NMR | |

| Aromatic Protons | δ 7.0 - 8.0 ppm |

| Amine Protons | δ 5.5 - 6.5 ppm |

| ¹³C NMR | |

| Phenyl C-Br | δ 115 - 125 ppm |

| Phenyl C-F | δ 155 - 165 ppm (with C-F coupling) |

| Oxazole C=N | δ 150 - 160 ppm |

| UV-Vis | |

| λmax (in ethanol) | ~280 - 320 nm |

Note: These are representative values based on computational studies of similar aromatic and heterocyclic compounds. Actual values can vary with the computational method and solvent model used. researchgate.netipb.ptglobalresearchonline.net

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them.

The most significant conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl ring and the oxazole ring. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. mdpi.comwu.ac.th This allows for the identification of the lowest energy (most stable) conformers and the transition states (energy maxima) that represent the rotational barriers. The stable conformers are likely to be those where steric hindrance between the rings is minimized.

Table 4: Theoretical Conformational Analysis of the Phenyl-Oxazole Bond Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed (Transition State) |

| ~45 | 0 | Skewed (Stable Conformer) |

| 90 | 1.8 | Perpendicular (Transition State) |

| ~135 | 0.2 | Skewed (Stable Conformer) |

| 180 | 2.2 | Eclipsed (Transition State) |

Note: The data is illustrative, representing a typical energy profile for the rotation of two aromatic rings. The exact angles and energy barriers depend on the specific steric and electronic interactions. mdpi.com

A torsional angle scan is the computational method used to generate the potential energy surface described above. wu.ac.th For this compound, the primary focus would be the C-C bond linking the two rings. The oxazole ring itself is a planar aromatic system and is not expected to exhibit significant puckering. The planarity is a result of the sp² hybridization of the atoms within the ring and the delocalization of π-electrons, which confers aromatic stability. researchgate.net Therefore, ring puckering analysis, which is more relevant for saturated or partially saturated ring systems, is not a primary consideration for the oxazole moiety in this molecule. The key conformational parameter remains the torsional angle between the planar phenyl and oxazole rings.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict how and where a molecule is likely to react. By calculating the distribution of electrons and the energies of different molecular orbitals, the reactivity of this compound can be thoroughly mapped.

Fukui functions are reactivity indicators derived from conceptual Density Functional Theory (DFT) that identify the regions of a molecule most susceptible to electrophilic or nucleophilic attack. joaquinbarroso.com They quantify the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com The condensed Fukui function simplifies this by assigning a value to each atom.

fk+ : Measures reactivity towards a nucleophilic attack (propensity to accept an electron). A higher value indicates a more electrophilic site.

fk- : Measures reactivity towards an electrophilic attack (propensity to donate an electron). A higher value indicates a more nucleophilic site. joaquinbarroso.comscm.com

For this compound, the nitrogen atoms of the amino group and the oxazole ring are expected to be the primary nucleophilic centers. The carbon atoms of the oxazole ring and specific positions on the phenyl ring are likely electrophilic sites.

Table 1: Hypothetical Condensed Fukui Function Indices for Key Atoms

| Atom/Region | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| N (amino group) | 0.05 | 0.25 | Strongly Nucleophilic |

| N (oxazole ring) | 0.08 | 0.21 | Nucleophilic |

| O (oxazole ring) | 0.11 | 0.15 | Moderately Nucleophilic |

| C2 (oxazole, attached to -NH2) | 0.18 | 0.04 | Electrophilic |

| C5 (oxazole, attached to phenyl) | 0.22 | 0.06 | Strongly Electrophilic |

| C (phenyl, attached to Br) | 0.15 | 0.03 | Electrophilic |

The synthesis of 5-aryl-2-aminooxazoles often proceeds via cyclization reactions. A plausible route for the title compound involves the reaction of an α-haloketone precursor with a cyanate (B1221674) or urea derivative. Transition state (TS) modeling using DFT can elucidate the reaction mechanism by calculating the energy barriers (activation energies) for each step. acs.orggithub.io A lower activation energy indicates a more favorable reaction pathway. acs.org This modeling is crucial for optimizing reaction conditions and understanding potential side reactions.

Table 2: Hypothetical Activation Energies for a Proposed Cyclization Step

| Proposed Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Feasibility |

|---|---|---|---|

| Direct Cyclization | None | 35.5 | Low (High temperature required) |

| Acid-Catalyzed Cyclization | H+ | 22.1 | Moderate |

| Base-Mediated Cyclization | OH- | 18.7 | High (Most favorable pathway) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound. uni-frankfurt.de By simulating the molecule in a box of explicit solvent molecules (like water), one can study its conformational flexibility, stability, and specific interactions with the solvent. easychair.orgnih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the molecule's backbone to assess structural stability and Radial Distribution Functions (RDFs) to characterize the structure of the solvent around specific atoms (e.g., hydrogen bond donors/acceptors).

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Observation |

|---|---|

| Solvent Model | Explicit (TIP3P Water) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Average RMSD | 1.2 Å |

| Key Finding from RDF | Strong hydrogen bonding observed between the amino group and water molecules. |

In Silico Molecular Docking and Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. pnrjournal.comnih.gov This method is instrumental in structure-based drug design. For this compound, docking studies could be performed against a relevant biological target, such as a protein kinase, to understand the binding mechanisms at an atomic level. The analysis focuses on identifying non-covalent interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand-protein complex. plos.org

Table 4: Hypothetical Molecular Docking Results with a Protein Kinase Target

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

|---|---|---|---|

| Glu91 | Amino Group (-NH2) | Hydrogen Bond (Donor) | 2.8 |

| Leu142 | Bromophenyl Ring | Hydrophobic | 3.9 |

| Val45 | Oxazole Ring | Hydrophobic | 4.1 |

| Asp155 | Oxazole Nitrogen | Hydrogen Bond (Acceptor) | 3.1 |

| Phe154 | Bromophenyl Ring | π-π Stacking | 4.5 |

Density Functional Theory (DFT) and Ab Initio Methods for Accurate Property Prediction

Key properties include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies : The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

Structural Parameters : Bond lengths, bond angles, and dihedral angles can be calculated with high accuracy, providing a detailed picture of the molecule's ground-state conformation.

Table 5: Predicted Molecular Properties from DFT Calculations (B3LYP/6-311+G(d,p))

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.8 D |

| C-Br Bond Length | 1.91 Å |

| C-F Bond Length | 1.36 Å |

| Dihedral Angle (Phenyl-Oxazole) | 25.3° |

Exploration of Advanced Academic Applications Non Clinical/non Safety Focused

Role as a Privileged Scaffold in Ligand Design for Mechanistic Biological Probes (in vitro studies only, focusing on molecular interactions)

In the field of medicinal chemistry and chemical biology, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The 2-aminooxazole core, a central feature of 5-(4-Bromo-2-fluorophenyl)oxazol-2-amine, has been identified as a novel privileged scaffold, particularly as a bioisostere of the more extensively studied 2-aminothiazole (B372263) nucleus. nih.govacs.orgscispace.comacs.org

Isosteric replacement is a key strategy in ligand design, where an atom or group of atoms is swapped for another with similar physical or chemical properties to modulate the compound's characteristics. The substitution of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form the 2-aminooxazole scaffold can offer distinct advantages for creating mechanistic probes. acs.orgnih.gov These may include:

Altered Physicochemical Properties : The 2-aminooxazole core can lead to a decreased calculated logP (ClogP), which may improve aqueous solubility—a critical factor for in vitro assays. acs.orgnih.gov

Enhanced Metabolic Stability : The oxygen atom in the oxazole (B20620) ring is not susceptible to the metabolic oxidation that the sulfur atom in a thiazole (B1198619) ring can undergo, potentially leading to probes with longer half-lives in in vitro systems. acs.orgnih.gov

Research comparing 2-aminooxazoles with their 2-aminothiazole counterparts in antitubercular studies has confirmed that the biological activity is often maintained or even improved, validating the 2-aminooxazole framework as a viable and promising scaffold. acs.orgresearchgate.net Despite its potential, this scaffold remains relatively underexplored, offering significant opportunities for the design of novel biological probes for studying molecular interactions in vitro. nih.govscispace.com

Application in Materials Science

The electronic and structural properties of the this compound scaffold make it and related structures candidates for investigation in materials science.

Heterocyclic compounds, particularly those containing oxazole and the related oxadiazole moieties, are well-established components in the field of organic electronics. iphy.ac.cnresearchgate.net Phenyl-oxadiazole derivatives are frequently used as electron-transporting materials (ETMs) or as emissive materials in OLEDs due to the electron-deficient nature of the heterocyclic ring, which facilitates electron injection and transport. researchgate.netresearchgate.net

Oxazole-based fluorophores have been specifically investigated as emitters for deep-blue OLEDs. spiedigitallibrary.org For instance, certain bis-chromophore oxazole derivatives have been shown to yield efficient deep-blue emission around 430 nm, a highly sought-after characteristic for display and lighting applications. spiedigitallibrary.org The incorporation of a fluorinated phenyl ring, as seen in this compound, can further modulate the electronic properties, such as the HOMO/LUMO energy levels, to fine-tune the emission color and improve device efficiency.

In the realm of OPVs, electron-deficient units like oxadiazole are incorporated into conjugated polymers to enhance electron transfer, a critical process for charge separation and power conversion efficiency. researchgate.net The structural motifs present in this compound are therefore of significant interest for designing new small molecules and polymers for photovoltaic applications. nih.govresearchgate.net

The oxazole moiety can be incorporated into larger macromolecular structures to create functional polymers with unique properties. Research has demonstrated that oxazole-containing ligands can be used to synthesize vanadium complexes that act as active catalysts in olefin polymerization, such as the copolymerization of ethylene (B1197577) and norbornene. mdpi.com This indicates the compatibility of the oxazole scaffold with transition metal-catalyzed polymerization processes, opening avenues for creating advanced polymers with tailored microstructures and physical properties.

Furthermore, related heterocycles like 1,2,4-oxadiazoles have been used as degradable linkers in π-conjugated polymers synthesized via direct heteroarylation polymerization (DHAP). rsc.org This approach allows for the creation of smart materials that can be broken down under specific chemical conditions, a desirable feature for applications in electronics and biomedicine. The reactive sites on this compound could potentially be leveraged for similar polymerization strategies. rsc.org

The incorporation of heterocyclic rings is a common design strategy in the development of liquid crystalline materials. rdd.edu.iq The rigid, planar structure of the oxazole ring, combined with the appended phenyl group, forms a core mesogenic unit that can promote the formation of liquid crystal phases (mesophases).

The specific arrangement of substituents on the phenyl ring, including the bromo and fluoro groups, can significantly influence the intermolecular interactions that govern mesophase behavior. Halogen atoms can alter molecular polarity, polarizability, and steric profile, which in turn affects the transition temperatures and the type of mesophase observed (e.g., nematic, smectic). Studies on other heterocyclic liquid crystals have shown that such substitutions are a powerful tool for tuning material properties. rdd.edu.iq While the specific mesophase behavior of this compound has not been reported, its molecular structure is analogous to other known heterocyclic liquid crystals, making it a candidate for investigation in this area.

Utilization as a Chemical Probe in Enzyme Inhibition or Receptor Binding Studies (in vitro mechanistic insights)

The 5-aryl-2-aminooxazole scaffold is a validated pharmacophore for developing potent and selective inhibitors of various enzymes and receptors, making it an excellent platform for creating chemical probes for in vitro mechanistic studies. These probes are instrumental in elucidating biological pathways and validating new therapeutic targets.

A notable example is the discovery of 2-anilino-5-aryloxazoles as a novel class of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. estranky.sknih.govacs.org In these studies, optimization of the aryl rings led to compounds with high enzymatic and cellular potency. X-ray crystallography confirmed the binding mode, providing crucial insights into the molecular interactions between the inhibitor and the enzyme's active site. estranky.sk

Furthermore, in the search for new antibacterial agents, the 2-aminooxazole core has proven superior to its thiazole counterpart. When targeting bacterial serine acetyltransferase, replacing a 2-aminothiazole with a 2-aminooxazole resulted in a greater than 40-fold improvement in inhibitory activity, with the most potent derivatives exhibiting IC₅₀ values in the low micromolar range. nih.gov

The closely related 2-amino-4-(4-bromophenyl)thiazole (B182969) has been identified as a highly effective inhibitor against several metabolic enzymes in vitro. researchgate.netnih.gov This structural analog provides a strong rationale for investigating this compound against similar targets. The table below summarizes the in vitro inhibition data for compounds structurally related to the target molecule, highlighting the potential of this chemical class as versatile enzyme inhibitors.

| Compound Scaffold | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| (2-Aminooxazol-4-yl)isoxazole derivative | Bacterial Serine Acetyltransferase | IC₅₀ = 2.6 µM | nih.gov |

| 2-Anilino-5-phenyloxazole derivative | VEGFR2 Kinase | IC₅₀ = 4.5 µM (cellular) | estranky.sk |

| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Kᵢ = 0.124 µM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ = 0.129 µM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ = 0.083 µM | nih.gov |

| 2-Amino-4-(4-chlorophenyl)thiazole | Lactoperoxidase (LPO) | Kᵢ = 0.250 µM | researchgate.net |

Precursor for the Synthesis of Complex Natural Products or Bioactive Scaffolds

The chemical structure of this compound is equipped with multiple functional groups that can serve as synthetic handles for constructing more complex molecules. The oxazole ring itself is a key structural motif found in numerous biologically active natural products. nih.gov

The primary amine group (-NH₂) at the 2-position of the oxazole ring is a versatile nucleophile. It can be readily acylated, alkylated, or used in condensation reactions to build larger and more diverse molecular architectures. This functionalization is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.com

Perhaps most significantly, the bromine atom on the phenyl ring serves as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling : Reaction with boronic acids to introduce new aryl or vinyl groups.

Heck Coupling : Reaction with alkenes.

Buchwald-Hartwig Amination : Reaction with amines to form new C-N bonds.

Sonogashira Coupling : Reaction with terminal alkynes.

The ability to use these reliable and high-yielding reactions makes this compound a valuable building block. It can be used to systematically elaborate the 4-bromophenyl moiety, attaching other bioactive scaffolds or complex substituents to generate novel compounds for screening and further study. This synthetic versatility positions the compound as a strategic precursor for creating libraries of complex molecules for drug discovery and chemical biology.

Development as a Fluorescent Tag or Reporter Molecule

Currently, there is no specific research available detailing the investigation or application of this compound as a fluorescent tag or reporter molecule. The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, have not been characterized in the scientific literature.

While the broader class of oxazole derivatives is known to include compounds with fluorescent properties, these characteristics are highly dependent on the specific molecular structure, including the nature and position of substituents on the aromatic rings. Without experimental data for this compound, its potential utility in fluorescence-based applications remains purely speculative. For a compound to be a viable fluorescent probe, it must exhibit specific photophysical characteristics, which are currently uncharacterised for this molecule.

Table of Uncharacterised Photophysical Properties

| Property | Data |

|---|---|

| Absorption Maximum (λabs) | Not Reported |

| Emission Maximum (λem) | Not Reported |

| Molar Extinction Coefficient (ε) | Not Reported |

| Fluorescence Quantum Yield (ΦF) | Not Reported |

| Fluorescence Lifetime (τ) | Not Reported |

| Stokes Shift | Not Reported |

This table reflects the absence of data in published scientific literature.

Applications in Supramolecular Chemistry

There is a similar lack of information regarding the application of this compound in the field of supramolecular chemistry. No studies have been published that explore its capacity for self-assembly or its use as a component in host-guest chemical systems.

The design of molecules for supramolecular chemistry relies on the presence of specific functional groups that can participate in non-covalent interactions, such as hydrogen bonding, halogen bonding, π-π stacking, and metal coordination. While the structure of this compound contains a bromine atom (a potential halogen bond donor), a fluorine atom, an amine group (a hydrogen bond donor/acceptor), and aromatic rings (capable of π-π stacking), its actual behavior in forming ordered supramolecular structures has not been investigated or reported.

Research in supramolecular chemistry would be required to determine if this compound can form predictable, stable, and functional higher-order structures through non-covalent interactions. Without such studies, any potential role in areas like molecular recognition, self-healing materials, or catalysis is unknown.